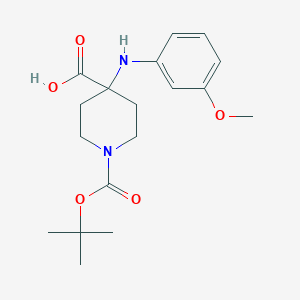

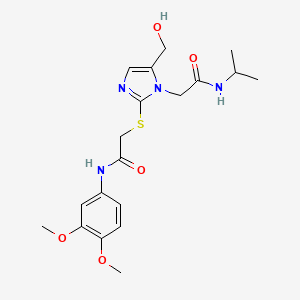

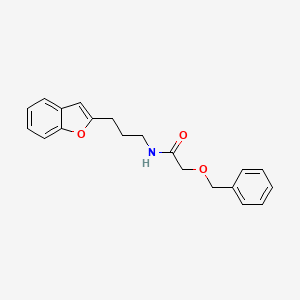

1-(Tert-butoxycarbonyl)-4-((3-methoxyphenyl)amino)piperidine-4-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(Tert-butoxycarbonyl)-4-((3-methoxyphenyl)amino)piperidine-4-carboxylic acid (Boc-4-amino-3-methoxyphenyl piperidine-4-carboxylic acid) is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound is a member of the piperidine family of compounds, which are known for their diverse range of biological activities.

Applications De Recherche Scientifique

Mixed Ligand Complexes Synthesis

This compound is utilized in the synthesis of mixed ligand fac-tricarbonyl complexes involving metals such as rhenium and technetium. The process highlights its application in labeling bioactive molecules containing donor sites, which can significantly influence the physico-chemical properties of conjugates. This approach is particularly relevant in the field of radiochemistry for developing diagnostic and therapeutic agents (Mundwiler et al., 2004).

Asymmetric Synthesis of Piperidine Derivatives

The compound is also integral in the asymmetric synthesis of piperidine derivatives, such as trans-2,3- and trans-3,4-piperidinedicarboxylic acid derivatives. These syntheses are crucial for producing enantiomerically pure compounds, which have significant implications in medicinal chemistry and drug development due to their potential biological activities (Xue et al., 2002).

Palladium-catalyzed CH Functionalization

Research has explored its role in palladium-catalyzed C-H functionalization to synthesize oxindole derivatives. This method underscores the compound's utility in complex organic syntheses, contributing to the development of pharmacologically relevant structures, including enzyme inhibitors and potential therapeutic agents (Magano et al., 2014).

Reduction of N-alkoxycarbonyl Derivatives

It is involved in the reduction reactions of N-alkoxycarbonyl derivatives of α-iminocarboxylic acids, leading to the formation of products like bicyclic urethanes and oxazolidines. Such chemical transformations are essential for creating novel compounds with potential application in drug design and synthesis (Nurdinov et al., 1993).

Synthesis of Enantiopure Derivatives

The compound serves as a precursor in the synthesis of enantiopure derivatives, such as 4-hydroxypipecolate and 4-hydroxylysine, from a common dioxopiperidinecarboxylate precursor. These enantiopure derivatives are valuable in the development of peptide-based drugs and other bioactive molecules (Marin et al., 2004).

Propriétés

IUPAC Name |

4-(3-methoxyanilino)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N2O5/c1-17(2,3)25-16(23)20-10-8-18(9-11-20,15(21)22)19-13-6-5-7-14(12-13)24-4/h5-7,12,19H,8-11H2,1-4H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHIDPBLOEXDDOR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(C(=O)O)NC2=CC(=CC=C2)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Tert-butoxycarbonyl)-4-((3-methoxyphenyl)amino)piperidine-4-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

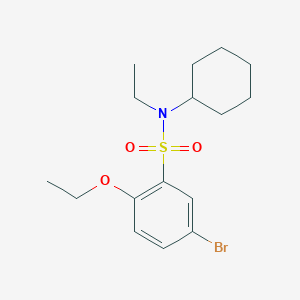

![(E)-5-(styrylsulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2947885.png)

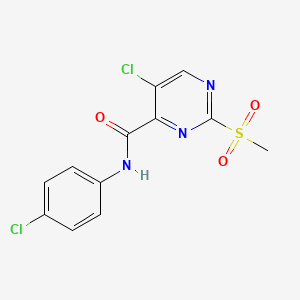

![6-(ethylsulfonyl)-4-((3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2947888.png)

![2-((2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2947908.png)